((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

Description

Chemical Identity and Structure

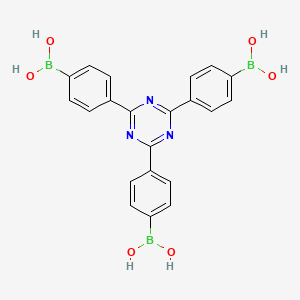

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid (CAS 910231-21-9, molecular formula: C₂₁H₁₈B₃N₃O₆, molecular weight: 440.82 g/mol) is a trigonal boronic acid ligand featuring a central 1,3,5-triazine core linked to three 4-phenylboronic acid groups . The boronic acid moieties enable Suzuki–Miyaura cross-coupling reactions, making it a critical building block for synthesizing covalent organic frameworks (COFs) and dendrimers with tailored porosity and functionality .

Synthesis and Applications

The compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding dendritic structures (e.g., D1 and D2) with 41–50% efficiency . Its applications span:

- Photocatalysis: Dendrimer D2, derived from this compound, achieves >80% conversion in photocatalytic oxidation of amines under UV-LED irradiation .

- Sensors: Used in COFs for ultrasensitive detection of ciprofloxacin (LOD: 0.598 pM) via electrochemiluminescence .

- Flexible Electronics: Serves as a linker in porous frameworks for wearable sensor technologies .

Properties

IUPAC Name |

[4-[4,6-bis(4-boronophenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12,28-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDYUPUXDOYIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.

Attachment of Benzene Rings: The benzene rings are introduced via a Suzuki coupling reaction, where phenylboronic acid reacts with the triazine core in the presence of a palladium catalyst and a base.

Introduction of Boronic Acid Groups: The final step involves the conversion of the phenyl groups to boronic acid groups using a borylation reaction, typically employing bis(pinacolato)diboron and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and borylation steps to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid groups can undergo oxidation to form boronic esters or borates.

Reduction: The triazine core can be reduced under specific conditions to form partially hydrogenated derivatives.

Substitution: The boronic acid groups can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Hydrogenated triazine derivatives.

Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

COFs are porous materials constructed from organic building blocks linked by covalent bonds. The boronic acid groups in ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid facilitate the formation of these frameworks through Suzuki coupling reactions. This property allows for the design of highly ordered structures with tunable porosity and functionality.

Key Features:

- Structural Stability : The triazine core contributes to the thermal stability of the resulting COFs.

- Functionalization : The ability to introduce various functional groups enhances the versatility of the COFs for specific applications.

Sensors

The compound has been utilized in developing sensors due to its excellent electron-transfer properties and photophysical characteristics. For instance, COFs derived from TPBATRZ have shown promising results in pressure sensing applications.

Case Study: Pressure Sensors

- Performance : A sensor based on a COF incorporating this compound exhibited high sensitivity (∼2.92 kPa) and durability over 2500 cycles.

- Response Time : The sensor demonstrated fast response times for pressure changes, making it suitable for real-time monitoring applications .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties make it an attractive candidate for use in OLEDs. The incorporation of TPBATRZ into OLED structures can enhance light emission efficiency and stability.

Advantages:

- High Coloration Efficiency : Devices utilizing TPBATRZ have reported high coloration efficiencies and optical contrasts.

- Thermal Stability : The thermal properties of the triazine core allow for processing at elevated temperatures without degradation .

Organic Field Effect Transistors (OFETs)

This compound can also be employed in OFETs due to its electron transport capabilities. The compound's structure helps facilitate charge transport across the device.

Performance Metrics:

- Devices incorporating this compound have shown improved switching times and operational stability compared to traditional materials used in OFETs .

Photovoltaic Applications

Recent studies have highlighted the potential of triazine-based materials in solar cell technologies. The incorporation of this compound into organic solar cells has been explored due to its ability to act as an electron acceptor.

Research Findings:

- Triazine derivatives have been successfully integrated into organic solar cell structures leading to enhanced thermal stability and efficient charge transfer processes .

Summary Table of Applications

| Application | Key Features | Performance Metrics |

|---|---|---|

| Covalent Organic Frameworks | High stability and tunable porosity | - |

| Sensors | High sensitivity and fast response | Sensitivity ∼2.92 kPa |

| Organic Light Emitting Diodes | Enhanced light emission efficiency | High coloration efficiency |

| Organic Field Effect Transistors | Improved charge transport | Fast switching times |

| Photovoltaic Applications | Efficient charge transfer | Enhanced thermal stability |

Mechanism of Action

The compound exerts its effects primarily through the formation of stable boronic ester linkages, which are crucial in the construction of COFs and other polymeric materials. The triazine core provides a rigid and stable framework, while the boronic acid groups facilitate the formation of covalent bonds with other molecules, enhancing the material’s stability and functionality .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis Efficiency: The target compound’s moderate yields (41–50%) are comparable to other boronic acid ligands but lower than commercial phenol-based triazines (e.g., 753-13-1, >95% purity) .

- Market Availability : Priced at ~¥77/100 mg, it is costlier than simpler boronic acids (e.g., phenyl diboronic acid: ~¥50/100 mg) but competitive in niche applications like pharmaceuticals .

- Environmental Impact : Boronic acid-based COFs are recyclable, contrasting with phosphine oxide derivatives, which generate hazardous waste .

Biological Activity

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid (TPBATRz), with the CAS number 910231-21-9, is a boronic acid derivative featuring a triazine core. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Chemical Formula : CHBNO

- Molecular Weight : 440.82 g/mol

- IUPAC Name : this compound

- Purity : >97%

The structure consists of a triazine core with three phenylboronic acid moieties that can participate in various chemical reactions, including Suzuki coupling. This property enhances its utility in forming covalent organic frameworks (COFs) and other polymeric structures.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities. The specific biological activities of TPBATRz are still under investigation; however, insights can be drawn from studies on related compounds.

1. Anticancer Activity

Triazine derivatives have been noted for their anticancer properties. A review highlighted that substituted 1,3,5-triazines possess significant anticancer activity against various cell lines due to their ability to interfere with cellular processes involved in cancer progression . TPBATRz's structure may enhance its interaction with biological targets involved in tumorigenesis.

2. Antimicrobial Properties

The antimicrobial efficacy of triazine compounds has been documented extensively. Studies show that these compounds can inhibit the growth of bacteria and fungi . The boronic acid groups in TPBATRz may contribute to its potential as an antimicrobial agent through mechanisms such as enzyme inhibition.

3. Sensor Applications

TPBATRz has been explored for its application in sensor technology due to its ability to form stable complexes with various analytes. Its use as a sensor for detecting ciprofloxacin demonstrates its potential in environmental monitoring and medical diagnostics . The interaction between the boronic acid groups and target molecules enhances sensitivity and selectivity.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazine structure significantly enhanced antibacterial activity . This suggests that TPBATRz could be optimized for improved antimicrobial effects.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with TPBATRz compared to other triazine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Sensor Application |

|---|---|---|---|

| TPBATRz | Potentially high | Moderate | High |

| 2-Amino-4-(trifluoromethyl)-6-(trifluoromethyl)-1,3,5-triazine | High | Low | Low |

| 4-(Trifluoromethyl)-1,3,5-triazine-2-thiol | Moderate | High | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid, and how is purity ensured?

The compound is commonly synthesized via condensation reactions. For instance, boronic acid-functionalized triazine derivatives are condensed with aromatic dialdehydes or other electrophilic partners under reflux conditions. A typical method involves using tris-aldehyde intermediates (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(benzaldehyde)) and boronic acid precursors in polar aprotic solvents like DMF, followed by purification via recrystallization or column chromatography. Purity is validated using elemental analysis (e.g., C, H, N content) and spectroscopic techniques such as FT-IR to confirm functional groups (e.g., boronic acid B-O stretches at ~1350 cm⁻¹) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- FT-IR spectroscopy : Identifies boronic acid groups (B-O stretches at 1320–1370 cm⁻¹) and aromatic C=C stretches (1500–1600 cm⁻¹) .

- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 65.31%, H: 3.43%, N: 9.52% for related triazine derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and triazine core connectivity.

- X-ray diffraction (XRD) : Resolves crystallinity and molecular packing in COF frameworks .

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

The triboronic acid groups enable dynamic covalent bonding (e.g., boronate ester formation) with diols or catechol derivatives, facilitating COF assembly. For example, it was used in a condensation reaction with 1,2,4-trihydroxybenzene to create a COF with aggregation-induced electrochemiluminescence (ECL) properties, enhancing sensor sensitivity for antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve crystallinity and yield in COF synthesis using this compound?

Solvothermal methods (e.g., sealed tubes at 120°C in mesitylene/dioxane) promote reversible bond formation, enhancing crystallinity. Modulating solvent polarity, catalyst use (e.g., acetic acid for imine linkages), and reaction time (48–72 hours) can improve yields. Post-synthetic annealing or solvent exchange (e.g., acetone activation) may reduce framework collapse .

Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., observed C: 66.12% vs. theoretical 65.31% in related compounds) may arise from residual solvents or incomplete purification. Mitigation includes:

Q. How can the boronic acid moieties be chemically modified to tailor COF functionality?

Functionalization strategies include:

- Post-synthetic modification : Reacting boronic acid groups with diols (e.g., 1,2-ethanediol) to tune pore size.

- Coordination chemistry : Incorporating transition metals (e.g., Fe³⁺) via B–O–M bonds to introduce catalytic sites.

- Cross-coupling reactions : Suzuki-Miyaura coupling to append fluorophores or redox-active groups .

Q. What are the stability limitations of this compound under varying pH and humidity?

Boronic acids are prone to hydrolysis in highly acidic or basic conditions. Stability studies recommend:

Q. How does the triazine core influence the electronic properties of derived COFs?

The electron-deficient triazine core enhances charge-transfer interactions, improving conductivity in electroactive COFs. Density functional theory (DFT) calculations reveal a reduced bandgap (~2.1 eV) when paired with electron-rich linkers, making it suitable for photocatalytic or sensing applications .

Methodological Tables

Table 1. Key Synthetic Parameters for COF Synthesis Using the Compound

Table 2. Common Characterization Data for the Compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.